molecular formula C7H10OS B2364512 (5-Ethylfuran-2-yl)methanethiol CAS No. 1822626-20-9

(5-Ethylfuran-2-yl)methanethiol

Cat. No.: B2364512
CAS No.: 1822626-20-9
M. Wt: 142.22
InChI Key: QUYLSRRZVHMYBO-UHFFFAOYSA-N
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Description

(5-Ethylfuran-2-yl)methanethiol is an organic compound with the molecular formula C7H10OS It is characterized by a furan ring substituted with an ethyl group at the 5-position and a methanethiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethylfuran-2-yl)methanethiol typically involves the introduction of the methanethiol group to a pre-formed furan ring. One common method includes the reaction of 5-ethylfuran with methanethiol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohol or other reduced derivatives.

    Substitution: The methanethiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Ethylfuran-2-yl)methanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving thiol-containing biomolecules and their interactions.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (5-Ethylfuran-2-yl)methanethiol involves its interaction with various molecular targets. The methanethiol group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The furan ring can participate in π-π interactions and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (5-Methylfuran-2-yl)methanethiol: Similar structure but with a methyl group instead of an ethyl group.

    (5-Propylfuran-2-yl)methanethiol: Similar structure but with a propyl group instead of an ethyl group.

    (5-Butylfuran-2-yl)methanethiol: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness: (5-Ethylfuran-2-yl)methanethiol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties compared to its methyl, propyl, and butyl analogs. The ethyl group can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct in its applications and behavior.

Properties

IUPAC Name

(5-ethylfuran-2-yl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c1-2-6-3-4-7(5-9)8-6/h3-4,9H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYLSRRZVHMYBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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